6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
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Overview
Description
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H4BrF3O. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde involves the bromination of 3-(difluoromethyl)-2-fluorobenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 6-substituted derivatives of 3-(difluoromethyl)-2-fluorobenzaldehyde.
Oxidation Reactions: The major product is 6-Bromo-3-(difluoromethyl)-2-fluorobenzoic acid.
Reduction Reactions: The major product is 6-Bromo-3-(difluoromethyl)-2-fluorobenzyl alcohol.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-2-fluorophenyl)methanol
- 6-Bromo-3-(difluoromethyl)-2-fluoropyridine
- 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline
Uniqueness
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both bromine and difluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for selective modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Biological Activity
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde (CAS Number: 2092861-81-7) is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H5BrF3O
- Molecular Weight : 256.03 g/mol
-
Structure :
C6H4(Br)(CF2)(F)(CHO)
The presence of bromine and difluoromethyl groups contributes to its reactivity and interactions with various biological molecules.
Anticancer Properties
Recent studies have indicated that compounds containing fluorinated aromatic systems exhibit significant anticancer activity. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | C6 (glioma) | 4.16 |
Other Fluorinated Compounds | C6 (glioma) | 12.80 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest .
Enzyme Inhibition
Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic natural substrates or products. Research indicates that this compound can interact with specific enzymes involved in metabolic pathways, potentially leading to altered activity profiles in cancer metabolism .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.
- Alteration of Signaling Pathways : Its structural similarity to endogenous molecules could disrupt normal signaling pathways within cells.
- Induction of Reactive Oxygen Species (ROS) : Fluorinated compounds are known to affect oxidative stress levels, which can lead to cancer cell death.
Case Studies
Several case studies have explored the biological implications of similar fluorinated compounds:
- Study on Fluorinated Aromatic Aldehydes : A comprehensive study showed that fluorinated aromatic aldehydes exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values below 5 μg/mL .
- Enzyme Inhibition Studies : Research demonstrated that fluorinated compounds could serve as effective inhibitors for enzymes like carbonic anhydrase and aldose reductase, critical in metabolic diseases .
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYWELFYYPPGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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